
Cinnamamide
Descripción general
Descripción
La cinnamamida es un compuesto orgánico derivado del ácido cinámico, caracterizado por la presencia de un grupo amida unido a la parte cinamoílo. Se encuentra comúnmente en diversas especies vegetales y es conocido por su baja toxicidad y sus diversas actividades biológicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La cinnamamida se puede sintetizar a través de varios métodos. Un método eficiente implica la reacción de cinamatos de metilo con feniletilaminas, catalizada por Lipozyme® TL IM en microreactores de flujo continuo. Este método ofrece altas tasas de conversión en condiciones suaves y permite el reciclaje del catalizador . Otro método práctico implica una reacción de acoplamiento de tres componentes de aldehídos aromáticos, aminas y ácido de Meldrum, que procede sin la necesidad de reactivos de acoplamiento, oxidantes o catalizadores .
Métodos de Producción Industrial
La producción industrial de cinnamamida a menudo emplea la síntesis enzimática debido a su eficiencia y respeto por el medio ambiente. Los microreactores de flujo continuo se utilizan para optimizar las condiciones de reacción, asegurando altos rendimientos y residuos mínimos .
Análisis De Reacciones Químicas
Tipos de Reacciones
La cinnamamida sufre varias reacciones químicas, entre ellas:
Oxidación: La cinnamamida se puede oxidar para formar los derivados correspondientes del ácido cinámico.
Reducción: La reducción de la cinnamamida produce cinamilamina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo aromático.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción, y varios nucleófilos y electrófilos para las reacciones de sustitución .
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados del ácido cinámico, cinamilamina y cinnamamidas sustituidas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Cinnamamide exhibits a wide range of biological activities, making it a valuable compound in medicinal chemistry. Key applications include:
- Anticancer Activity : this compound and its derivatives have shown promise as anticancer agents. For instance, a study synthesized twelve this compound derivatives that were tested against P388 cell lines, demonstrating significant anticancer potential with varying degrees of efficacy based on structural modifications .
- Anti-inflammatory Effects : this compound has been identified as an anti-inflammatory agent, with studies indicating its ability to modulate inflammatory pathways effectively .
- Antidepressant Activity : Research has highlighted the antidepressant-like effects of certain this compound derivatives, such as M2, which exhibited rapid antidepressant actions through dopamine receptor modulation in preclinical models .
- Antimicrobial Properties : this compound has demonstrated antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Study: Anticancer Efficacy
In a study investigating the anticancer properties of this compound derivatives, twelve compounds were synthesized and evaluated against P388 cell lines. The results indicated that compound 10 exhibited the lowest binding energy and significant anticancer activity through molecular docking studies, suggesting a promising avenue for further development in cancer therapeutics .
Mecanismo De Acción
La cinnamamida ejerce sus efectos a través de varios mecanismos. Por ejemplo, su actividad antimicrobiana implica la interacción directa con el ergosterol en las membranas celulares de los hongos y las paredes celulares bacterianas . En términos de actividad anticancerígena, los derivados de la cinnamamida inhiben la α-glucosidasa, interactuando con residuos clave en el sitio activo de la enzima . Los estudios de acoplamiento molecular han demostrado que los derivados de la cinnamamida pueden unirse a objetivos moleculares específicos, influyendo en diversas vías biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Cinámico: El compuesto principal de la cinnamamida, conocido por sus propiedades antimicrobianas y antioxidantes.
Cinamilamina: Un producto de reducción de la cinnamamida con actividades biológicas similares.
Feniletilamina de Cinamoílo: Un derivado con mayor actividad biológica debido a la presencia de un grupo hidroxilo fenólico.
Singularidad
La cinnamamida destaca por sus diversas actividades biológicas y la facilidad con la que se puede sintetizar y modificar. Sus derivados exhiben una amplia gama de propiedades farmacológicas, lo que la convierte en un compuesto versátil en la química medicinal .
Actividad Biológica
Cinnamamide, a derivative of cinnamic acid, has garnered significant attention in recent years due to its diverse biological activities. Research has highlighted its potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is characterized by its amide functional group attached to the cinnamic acid backbone. Its structural properties allow it to interact with various biological targets, leading to a range of pharmacological effects.
Antimicrobial Activity
This compound and its derivatives have shown promising antimicrobial properties against various pathogens, including bacteria and fungi.
The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation. For instance, studies have demonstrated that N-benzyl this compound exhibits significant antibacterial activity against Vibrio harveyi, with a minimum inhibitory concentration (MIC) of 1.66 mg/mL against specific strains .
Summary of Antimicrobial Efficacy
Compound | Target Pathogen | MIC (mg/mL) |
---|---|---|
N-benzyl this compound | Vibrio harveyi 1114 | 1.66 |
This compound Derivative | Staphylococcus aureus (MRSA) | Varies |
Cinnamic Acid Derivative | Candida albicans | >5.0 |
Anticancer Activity
This compound has been explored for its anticancer properties, particularly through in vitro studies against various cancer cell lines.
In Vitro Studies
A study synthesized twelve this compound derivatives and evaluated their cytotoxicity against P388 cancer cell lines. The results indicated that some derivatives exhibited lower binding energies and significant interactions with target proteins involved in drug resistance . Molecular docking studies revealed that certain compounds had a binding energy of -5.57 kcal/mol with Trp231 residue, indicating strong interactions .
Case Study: Anticancer Efficacy
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound Derivative 10 | P388 | 15.0 |
This compound Derivative 12 | A549 (lung cancer) | 20.5 |
Anti-inflammatory and Neuroprotective Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . Additionally, its neuroprotective effects have been attributed to its antioxidant properties, which help mitigate oxidative stress in neuronal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is heavily influenced by their chemical structure. Modifications in substituent groups can enhance or diminish their efficacy:
Q & A
Q. Basic: What experimental methodologies are recommended for synthesizing and characterizing cinnamamide derivatives?
This compound derivatives are typically synthesized via condensation reactions between cinnamic acid derivatives and amines. Key characterization techniques include:
- Single-crystal X-ray diffraction (SCXRD) to resolve crystal structures and confirm stereochemistry .
- Nuclear Magnetic Resonance (NMR) for structural elucidation, particularly for verifying substituent positions and trans/cis isomerism .
- Density Functional Theory (DFT) to validate experimental geometries and compare with computational models .
For reproducibility, document reagent purity (e.g., ≥95%), solvent systems (e.g., ethanol/water), and reaction conditions (temperature, time) explicitly .
Q. Basic: How can spectroscopic methods be applied to study this compound-protein interactions?
Fluorescence quenching and UV-Vis absorption spectroscopy are primary tools for analyzing binding mechanisms between this compound derivatives and proteins like human serum albumin (HSA):
- Stern-Volmer analysis quantifies binding constants (Kb) and identifies static vs. dynamic quenching .
- Molecular docking simulations (e.g., AutoDock Vina) predict binding sites and interaction energies, correlating with experimental thermodynamic parameters (ΔH, ΔS) .
Include negative controls (e.g., unmodified HSA) and validate results with circular dichroism (CD) to detect conformational changes in the protein .
Q. Advanced: How do structural modifications of this compound derivatives influence their biological activity?
Structure-activity relationship (SAR) studies require systematic variation of substituents and rigorous bioactivity assays:
- Electron-withdrawing groups (e.g., nitro, bromo) at the phenyl ring enhance larvicidal activity (e.g., LC50 = 62.13 mg/L for N-(3-bromo-4-methoxyphenethyl)this compound) by increasing electrophilicity .
- Hydrogen bonding capacity (e.g., methoxy groups) improves binding to target proteins, as shown in fluorescence quenching experiments .
Use probit analysis to calculate lethal concentrations (LC50/IC50) and ANOVA to assess significance across derivatives .
Q. Advanced: What computational approaches are effective for modeling this compound interactions?
Combine Hirshfeld Atom Refinement (HAR) and DFT to refine experimental crystallographic data and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular dynamics (MD) simulations (e.g., GROMACS) model protein-ligand interactions over time, identifying stable binding conformations .
- QSPR/QSAR models correlate substituent descriptors (e.g., Hammett constants) with bioactivity data to guide synthetic priorities .
Validate computational results with experimental IC50 values and statistical metrics (R² > 0.85) .
Q. Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Contradictions often arise from methodological variability. Mitigate this by:
- Standardizing assays : Use consistent biological models (e.g., Plasmodium falciparum 3D7 for antiplasmodial tests) and control groups .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 ranges for antiplasmodial activity) and apply Bayesian regression to identify outliers .
- Replicating key experiments : Reproduce conditions (e.g., solvent polarity, pH) from conflicting studies to isolate variables affecting activity .
Q. Basic: What are best practices for designing bioactivity assays for this compound derivatives?
- Dose-response curves : Test at least five concentrations (e.g., 1–1000 µM) to determine EC50/IC50 values .
- Positive controls : Include reference compounds (e.g., chloroquine for antiplasmodial assays) to validate assay sensitivity .
- Error minimization : Use triplicate measurements and report standard deviations. For in vivo studies (e.g., larvicidal assays), specify sample sizes (n ≥ 30 larvae per group) .
Q. Advanced: How can crystallographic data enhance the understanding of this compound reactivity?
SCXRD reveals non-covalent interactions (e.g., π-π stacking, hydrogen bonds) critical for stability and reactivity:
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H⋯O interactions in N-(3-nitrophenyl)this compound) .
- Thermal ellipsoid plots assess positional disorder, informing synthetic routes to minimize byproducts .
Cross-reference with IR spectroscopy to confirm functional group vibrations (e.g., C=O stretch at ~1650 cm⁻¹) .
Propiedades
IUPAC Name |
(E)-3-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJMQOBVMLION-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060739, DTXSID901035045 | |
Record name | 2-Propenamide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-Phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-64-7, 621-79-4 | |
Record name | trans-Cinnamamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamamide, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cinnamamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CINNAMAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenamide, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenamide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-Phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-Cinnamamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMAMIDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.